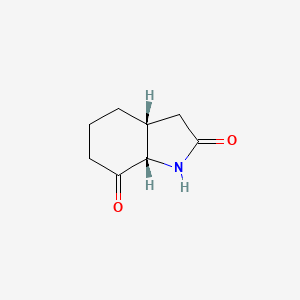
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is a chemical compound that belongs to the class of indole derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various oncogenes, including c-Myc and Cyclin D1, which are known to promote cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that promote apoptosis. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are known to promote cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its high potency against cancer cells. It has been shown to exhibit cytotoxic effects on various cancer cell lines at low concentrations. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively easy to synthesize, making it readily available for scientific research purposes.
One of the limitations of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its potential toxicity to normal cells. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively unstable in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione. One potential direction is the development of new derivatives of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione with improved potency and selectivity against cancer cells. Another direction is the investigation of the potential applications of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione in other fields, such as agriculture and materials science. Finally, further studies are needed to elucidate the mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione and its potential toxicity to normal cells, which may provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the reaction of 3-(2-bromoethyl)-1H-indole with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. The reaction yields the desired product in good yield and high purity. This method has been widely used in the synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione for scientific research purposes.
Applications De Recherche Scientifique
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAFYBSPPWHQK-XRGYYRRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

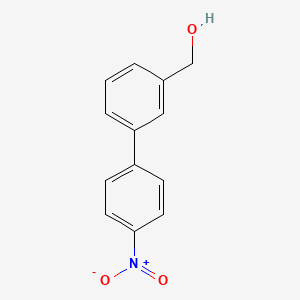
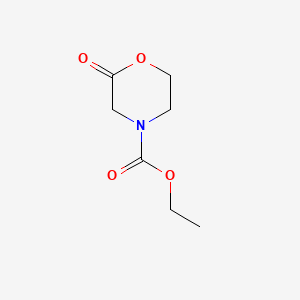
![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

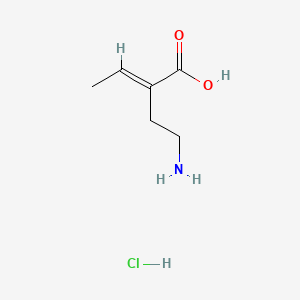
![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
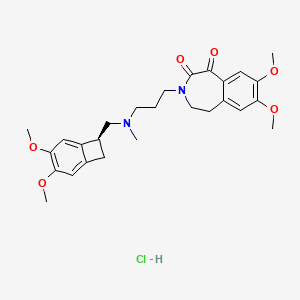
![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)
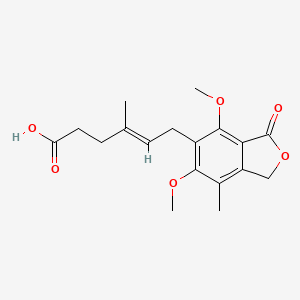
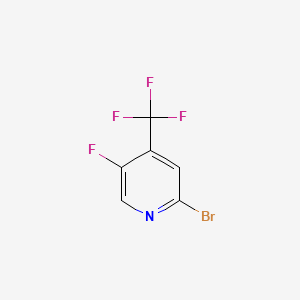
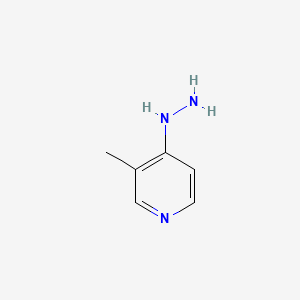
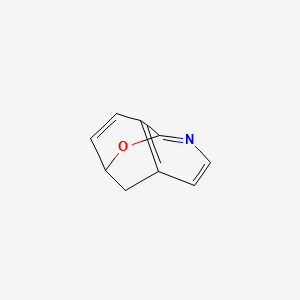
![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)